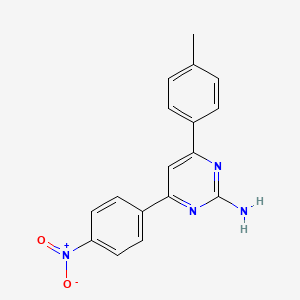
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-CPD, is a novel synthetic compound that has recently been investigated for its potential applications in scientific research. It is a member of the pyrimidin-2-amine class of compounds, which are characterized by their heterocyclic ring structure and nitrogen-containing moiety. 4-CPD has been studied for its potential to be used as a synthetic intermediate in organic synthesis, as well as its pharmacological properties.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has an affinity for certain receptors in the body, which may be responsible for its pharmacological effects. Additionally, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine have been studied in a variety of animal models. In mice, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system. In rats, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to reduce anxiety and depression-like behaviors, as well as reduce the risk of stroke. Additionally, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to have anti-tumor properties in mice, as well as to reduce the growth of metastatic cancer cells in rats.
実験室実験の利点と制限
The use of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize, and is cost-effective compared to other compounds. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood, and its effects on humans have not yet been studied.
将来の方向性
The potential applications of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in scientific research are vast, and there are many possible future directions for research. These include further investigation into its mechanism of action, as well as studies to determine its effects on humans. Additionally, further research could be conducted to explore its potential use as a lead compound for the development of new drugs. Finally, further research into its potential applications in organic synthesis could be conducted to explore its potential as a synthetic intermediate for the synthesis of a variety of compounds.
合成法
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a series of reactions, beginning with the reaction of 3-chloroaniline and 2,4-dimethoxyphenylhydrazine to form 4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-one. This intermediate is then reacted with hydrazine hydrate to form the desired product, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine. This synthesis method has been shown to be efficient and cost-effective, with yields of up to 97%.
科学的研究の応用
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been investigated for its potential applications in scientific research, particularly in the fields of organic synthesis and pharmacology. In organic synthesis, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been studied as a synthetic intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In pharmacology, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to be used as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-13-6-7-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRSMZGNIFOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














